molecular formula C10H8ClN3O4 B8424948 5-[(2-Chloro-6-nitrophenyl)methyl]-2,4imidazolidinedione

5-[(2-Chloro-6-nitrophenyl)methyl]-2,4imidazolidinedione

Cat. No. B8424948
M. Wt: 269.64 g/mol
InChI Key: GYDRDYBWCJBHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-Chloro-6-nitrophenyl)methyl]-2,4imidazolidinedione is a useful research compound. Its molecular formula is C10H8ClN3O4 and its molecular weight is 269.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-[(2-Chloro-6-nitrophenyl)methyl]-2,4imidazolidinedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(2-Chloro-6-nitrophenyl)methyl]-2,4imidazolidinedione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-[(2-Chloro-6-nitrophenyl)methyl]-2,4imidazolidinedione

Molecular Formula

C10H8ClN3O4

Molecular Weight

269.64 g/mol

IUPAC Name

5-[(2-chloro-6-nitrophenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C10H8ClN3O4/c11-6-2-1-3-8(14(17)18)5(6)4-7-9(15)13-10(16)12-7/h1-3,7H,4H2,(H2,12,13,15,16)

InChI Key

GYDRDYBWCJBHKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2C(=O)NC(=O)N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of DL-N-(aminocarbonyl)-2-chloro-6-nitrophenylalanine (6.15 g, 21 mmol) prepared from 2-chloro-6-nitrobenzyl chloride according to steps 1, 2 and 3 above, concentrated hydrochloric acid (70 mL) and water (70 mL) was heated on a steam bath. After 45 minutes, the mixture was cooled, filtered and the solid washed with water and dried in air to give 5-[(2-chloro-6-nitrophenyl)methyl]-2,4imidazolidinedione (4.90 g, 85%), which was used without further purification. An analytical sample was prepared by dissolving a sample of the crude material (0.6 g) in boiling ethanol (30 mL) and adding ether to precipitate pure material (0.48 g). m.p. 210°-212° C. (dec). Spectral data were in accord with the assigned structure.
Name
N-(aminocarbonyl)-2-chloro-6-nitrophenylalanine
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three

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